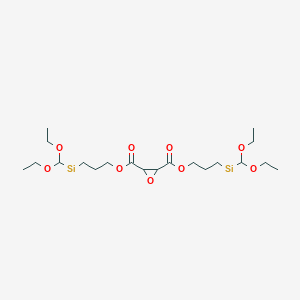
CID 78069488
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78069488” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78069488 involves specific chemical reactions and conditions. While the exact synthetic route may vary, it typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. Common industrial methods include:
Batch Processing: The compound is synthesized in batches, with each batch undergoing the same series of reactions.
Continuous Processing: The synthesis is carried out in a continuous flow, allowing for the constant production of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 78069488 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents and conditions, such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation state compounds, while reduction may yield lower oxidation state compounds.
Scientific Research Applications
CID 78069488 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis.
Biology: The compound is studied for its biological activities and interactions with biomolecules.
Medicine: It has potential therapeutic applications and is investigated for its effects on different biological pathways.
Industry: this compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of CID 78069488 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
CID 78069488 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups. The comparison can be based on various factors, such as:
Chemical Structure: The arrangement of atoms and functional groups.
Physical Properties: Melting point, boiling point, solubility.
Biological Activity: The effects on biological systems and pathways.
List of Similar Compounds
CID 68263: Carbonyldiimidazole, used in peptide synthesis.
CID 4989215: Pyridinium, used in various organic reactions.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes
Properties
Molecular Formula |
C20H36O9Si2 |
|---|---|
Molecular Weight |
476.7 g/mol |
InChI |
InChI=1S/C20H36O9Si2/c1-5-23-19(24-6-2)30-13-9-11-27-17(21)15-16(29-15)18(22)28-12-10-14-31-20(25-7-3)26-8-4/h15-16,19-20H,5-14H2,1-4H3 |
InChI Key |
YZEYLCLDOQTCHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]CCCOC(=O)C1C(O1)C(=O)OCCC[Si]C(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















